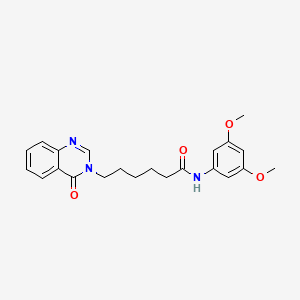

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound featuring a quinazolinone core linked to a 3,5-dimethoxyphenyl group via a hexanamide chain. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The 3,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-28-17-12-16(13-18(14-17)29-2)24-21(26)10-4-3-7-11-25-15-23-20-9-6-5-8-19(20)22(25)27/h5-6,8-9,12-15H,3-4,7,10-11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFWWAQFPJQWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Introduction of the Dimethoxyphenyl Group: This step might involve nucleophilic substitution or other suitable reactions to attach the dimethoxyphenyl group to the quinazolinone core.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may have several scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways and interactions.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related amides and quinazolinone derivatives. Key analogs and their distinctions are outlined below:

(a) N-(3,4-dichlorophenyl) propanamide (Propanil)

- Structure : A simple amide with a dichlorophenyl group and a short propanamide chain.

- Dichlorophenyl substituent (electron-withdrawing) vs. dimethoxyphenyl (electron-donating) in the target compound.

- Use : Herbicide, acting as a photosystem II inhibitor .

(b) N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim)

- Structure : Combines a pyrimidinetrione core with a dichlorophenylcarboxamide group.

- Key Differences: Pyrimidinetrione (three ketone groups) vs. quinazolinone (single ketone, fused benzene ring). Hexahydro backbone introduces saturation, reducing aromaticity compared to the planar quinazolinone.

- Use: Pesticide with unknown mechanistic details .

(c) N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione Metabolite Isomer)

- Structure : Imidazolidinedione core with dichlorophenyl and isopropyl groups.

- Key Differences: Imidazolidinedione (five-membered ring) vs. quinazolinone (six-membered fused ring). Dichlorophenyl substituent lacks methoxy groups, altering electronic properties.

- Use : Fungicide metabolite targeting fungal cell membranes .

(d) Compound 4l from Molecules (2014)

- Structure: Bis-quinazolinone with 4-methoxyphenyl and methyl groups.

- Key Differences: Two quinazolinone units vs. a single unit in the target compound. Tetrahydroquinazolinone (saturated ring) vs. fully aromatic 4-oxoquinazolin-3(4H)-yl.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Electronic Effects : The 3,5-dimethoxyphenyl group in the target compound likely enhances electron density, improving interactions with hydrophobic pockets in enzymes or receptors compared to chlorinated analogs .

- Flexibility vs. Rigidity: The hexanamide chain may confer better binding adaptability than shorter chains (e.g., propanamide in Propanil) or rigid backbones (e.g., pyrimidinetrione in Fenoxacrim).

- Synthetic Challenges: The synthesis of quinazolinone derivatives often requires transition-metal catalysis (e.g., Pd-based cross-coupling in Compound 4l) , which may apply to the target compound.

Biological Activity

N-(3,5-dimethoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including anti-cancer properties, neuroprotective effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 383.4 g/mol. The compound features a complex structure that includes a quinazoline moiety and a dimethoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O5 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | This compound |

| Structural Features | Quinazoline and Dimethoxyphenyl groups |

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in cancer cells, leading to a reduction in cell viability.

A recent study reported the compound's effectiveness against non-small cell lung cancer (NSCLC) and renal cancer cell lines. The growth inhibition percentages at a concentration of 10 µM were notable:

| Cell Line | Inhibition (%) |

|---|---|

| HOP-92 (NSCLC) | 14% |

| CAKI-1 (Renal) | 19% |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of the cell cycle.

Neuroprotective Effects

In addition to its anti-cancer activity, this compound has shown potential neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for neurodegenerative diseases.

Case Studies

- Case Study on Cancer Cell Lines : In a study involving various cancer cell lines, this compound was tested for cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation across multiple types of cancers, particularly in lung and renal cancers.

- Neuroprotection Study : A separate investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The findings suggested that treatment with the compound significantly reduced markers of oxidative damage in neuronal cells.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.